

# activity-based protein profiling (ABPP) using N-(prop-2-yn-1-yl)nicotinamide

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## Compound of Interest

Compound Name: *N*-(prop-2-yn-1-yl)nicotinamide

CAS No.: 18327-30-5

Cat. No.: B094157

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## Application Note: Chemoproteomic Profiling of the Nicotinamide Interactome

Probe: **N-(prop-2-yn-1-yl)nicotinamide** (Alkyne-Functionalized Nicotinamide Analogue) Target Class: Nicotinamide N-methyltransferase (NNMT), Nicotinamide Phosphoribosyltransferase (NAMPT), and NAD<sup>+</sup>-consuming enzymes. Technique: Activity-Based Protein Profiling (ABPP) / Click Chemistry-Enabled Proteomics.

## Introduction & Principle

Nicotinamide (Vitamin B3) is a central metabolite in cellular energetics and signaling, serving as the precursor for NAD<sup>+</sup> (via NAMPT) and a substrate for methylation (via NNMT).[1] Dysregulation of these pathways is implicated in metabolic disorders, cancer, and aging.

**N-(prop-2-yn-1-yl)nicotinamide** is a functionalized analogue of nicotinamide containing a terminal alkyne handle on the exocyclic amide nitrogen. Unlike the 1-propargylpyridinium analogues (which target the methylation site directly), this probe retains the free pyridine

nitrogen, potentially allowing it to act as a mechanistic substrate probe for NNMT or a metabolic tracer for the NAD<sup>+</sup> salvage pathway.

## Mechanism of Action

- Target Engagement: The probe permeates the cell and binds to the active sites of nicotinamide-utilizing enzymes (e.g., NNMT, NAMPT).
- Metabolic Trapping/Binding:
  - NNMT: The probe mimics nicotinamide.[1][2][3][4] If processed, it forms a methylated product.[1] Strong binding affinity allows for co-enrichment of the enzyme.
  - NAMPT: The probe may compete for phosphoribosylation.
- Click Chemistry (CuAAC): Post-lysis, the alkyne handle reacts with an azide-functionalized reporter (Biotin-Azide) via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
- Enrichment & Detection: Biotinylated protein complexes are enriched on streptavidin beads, digested, and identified via high-resolution LC-MS/MS.[5]

## Experimental Workflow Diagram



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[5]

## Materials & Reagents

Component	Specification	Storage
Probe	N-(prop-2-yn-1-yl)nicotinamide (100 mM stock in DMSO)	-20°C
Lysis Buffer	PBS, 0.1% NP-40, Protease Inhibitor Cocktail	4°C
Click Reagent A	Biotin-Azide (PEG4 linker recommended)	-20°C
Click Reagent B	CuSO <sub>4</sub> (50 mM in water)	RT
Click Reagent C	TCEP (50 mM, fresh)	Fresh
Click Reagent D	TBTA or THPTA Ligand (10 mM in DMSO/Water)	-20°C
Beads	Streptavidin-Agarose or Magnetic Beads	4°C
Digestion	Sequencing Grade Trypsin	-80°C

## Detailed Protocol

### Phase I: Metabolic Labeling (Live Cells)

Rationale: In situ labeling maintains cellular compartmentalization and physiological cofactor concentrations.

- Seed Cells: Plate cells (e.g., HEK293T, HepG2) to reach 80% confluency.
- Probe Treatment:
  - Replace media with fresh media containing 50–100  $\mu$ M **N-(prop-2-yn-1-yl)nicotinamide**.
  - Control: Treat a separate set of cells with DMSO vehicle only.
  - Competition Control (Optional): Pre-treat with 10x excess native Nicotinamide (1 mM) for 1 hour before adding the probe to validate specificity.

- Incubation: Incubate for 4–16 hours at 37°C / 5% CO<sub>2</sub>.
  - Note: Longer times allow for metabolic incorporation; shorter times (1-2h) favor equilibrium binding.

## Phase II: Lysis & Click Chemistry

Rationale: The CuAAC reaction requires specific catalysis. THPTA is preferred over TBTA for biological samples as it protects proteins from oxidation.

- Harvest: Wash cells 3x with cold PBS to remove excess free probe. Scrape cells into cold PBS.
- Lysis: Resuspend pellet in Lysis Buffer (approx. 500 µL per 10 cm dish). Sonicate briefly (3 x 10s pulses, low amplitude).
- Clarification: Centrifuge at 16,000 x g for 15 min at 4°C. Collect supernatant.
- Protein Normalization: Adjust protein concentration to 2 mg/mL.
- Click Reaction Setup: Add reagents in the following order (per 1 mL lysate):
  - Biotin-Azide: 100 µM final (10 µL of 10 mM stock).
  - TBTA/THPTA: 100 µM final.
  - CuSO<sub>4</sub>: 1 mM final (20 µL of 50 mM stock).
  - TCEP: 1 mM final (20 µL of 50 mM stock).
- Incubation: Rotate at Room Temperature (RT) for 1 hour.
- Precipitation: Add cold Methanol/Chloroform (4:1 ratio) or Acetone to precipitate proteins and remove unreacted biotin-azide. Spin at max speed, discard supernatant, and air-dry pellet.

## Phase III: Enrichment & Digestion

Rationale: Strong detergents (SDS) are needed to resolubilize the pellet, but must be diluted before trypsin digestion.

- Resolubilization: Dissolve protein pellet in 500  $\mu$ L 1% SDS / PBS with sonication. Heating to 95°C for 5 min ensures denaturation.
- Dilution: Dilute to 0.2% SDS using PBS (add 2 mL PBS).
- Enrichment: Add 50  $\mu$ L pre-washed Streptavidin beads. Rotate overnight at 4°C.
- Stringent Washing:
  - 1x 1% SDS in PBS (removes non-specific binders).
  - 1x 4M Urea in PBS.
  - 3x PBS.
  - 3x 50 mM Ammonium Bicarbonate (AMBIC).
- On-Bead Digestion:
  - Resuspend beads in 200  $\mu$ L AMBIC.
  - Add Trypsin (1  $\mu$ g). Incubate overnight at 37°C with shaking.
- Elution: Collect supernatant (peptides). Wash beads once with 50  $\mu$ L AMBIC and combine.
- Desalting: Use C18 StageTips or columns to desalt peptides prior to MS injection.

## Data Analysis & Interpretation

### Mass Spectrometry Settings

- Mode: Data-Dependent Acquisition (DDA) or DIA.<sup>[6]</sup>
- Quantification: Label-free quantification (LFQ) is standard. For higher precision, use SILAC (grow cells in Heavy/Light media) or TMT labeling after digestion.

### Identification Criteria

To confirm a protein as a "Hit" (Nicotinamide Binder), it must meet these criteria:

- Enrichment Ratio: >2-fold intensity in Probe-treated vs. DMSO control.
- Competition: Signal significantly reduced (>50%) in the presence of excess native Nicotinamide.
- Unique Peptides: Identified by  $\geq 2$  unique peptides.

## Expected Targets

Protein	Function	Interaction Type
NNMT	Nicotinamide N-methyltransferase	Substrate binding / Methylation target.[3][4]
NAMPT	Nicotinamide Phosphoribosyltransferase	Substrate binding (Salvage pathway).
Sirtuins (SIRT1-7)	Deacetylases	Product inhibition binding site.
PARPs	Poly(ADP-ribose) polymerases	NAD <sup>+</sup> binding pocket (potential cross-reactivity).

## Troubleshooting Guide

Issue	Possible Cause	Solution
High Background	Non-specific sticking to beads.	Increase washing stringency (use 1% SDS wash).
No Signal	Failed Click Reaction.	Use fresh TCEP. Ensure Cu(I) is generated. Use THPTA ligand.
Precipitation during Click	Copper concentration too high.	Lower CuSO <sub>4</sub> to 0.5 mM or dilute lysate before reaction.
Low Enzyme Recovery	Probe concentration too low.	Perform a dose-response (10 $\mu$ M to 500 $\mu$ M) to find K <sub>d</sub> .

## Mechanism of Interaction (Diagram)

This diagram illustrates the hypothetical interaction within the NNMT active site, where the probe mimics Nicotinamide.

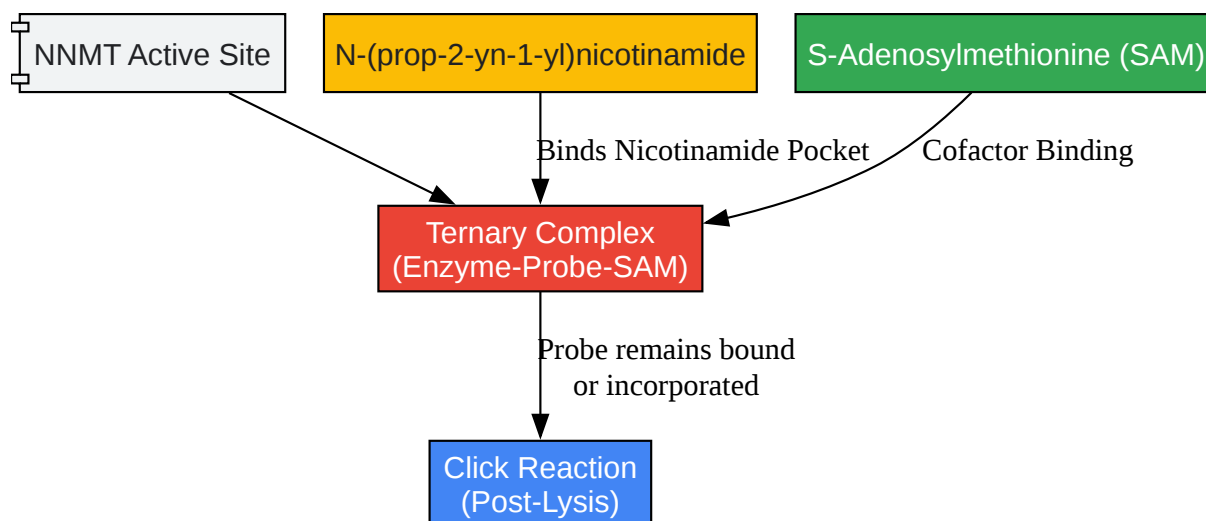


Figure 2: Interaction of the alkyne probe with the NNMT active site.

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